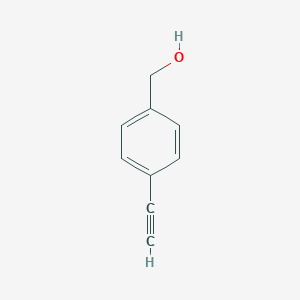

(4-éthynylphényl)méthanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Ethynylbenzyl alcohol and its derivatives involves catalytic processes and organocatalytic protocols. One notable approach is the synthesis of poly(4-ethynylbenzyl alcohol) [poly(4-EBA)] through the polymerization of 4-ethynylbenzyl alcohol using transition metal catalysts. This process results in a polymer with a conjugated backbone system and hydroxy functional groups, displaying significant optical properties, including photoluminescence (Gal et al., 2014). Additionally, asymmetric synthesis of β,β-diaryl ketones has been achieved using 4-hydroxybenzyl alcohols, demonstrating the compound's versatility in creating complex organic molecules (Niu et al., 2020).

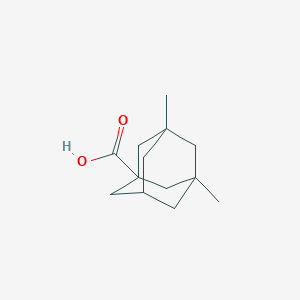

Molecular Structure Analysis

4-Ethynylbenzyl alcohol's molecular structure is characterized by the presence of a phenyl ring attached to an ethynyl group and a hydroxyl group. This configuration enables its participation in a wide range of chemical reactions, serving as a precursor for various functional materials and chemicals.

Chemical Reactions and Properties

Chemical reactions involving 4-Ethynylbenzyl alcohol typically exploit its alkyne functionality and hydroxyl group. For instance, it can undergo polymerization to form polyacetylenes with hydroxy functional groups, showcasing its ability to contribute to materials science. The compound's reactions can be tailored to produce materials with specific properties, such as enhanced photoluminescence (Gal et al., 2014).

Applications De Recherche Scientifique

Synthèse de dendrimères platine-acétylure

L'alcool 4-éthynylbenzylique peut être utilisé dans la synthèse de dendrimères platine-acétylure . Ces dendrimères sont une classe de polymères qui ont des applications potentielles dans le domaine de la science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés uniques.

Préparation de rotaxanes

Les rotaxanes sont des molécules interverrouillées mécaniquement constituées d'une molécule « anneau » enfilée sur une molécule « axe ». L'alcool 4-éthynylbenzylique peut être utilisé dans la préparation de ces rotaxanes . Les rotaxanes ont des applications potentielles dans le développement de machines moléculaires et de nanotechnologie.

Synthèse d'arylacétylènes

Les arylacétylènes sont une classe de composés organiques qui contiennent un groupe aryle lié à un carbone acétylénique. L'alcool 4-éthynylbenzylique peut être utilisé dans la synthèse de ces arylacétylènes . Les arylacétylènes ont des applications potentielles dans la synthèse de molécules organiques complexes et dans le développement de nouveaux matériaux.

Préparation de sucres marqués à l'arylalcyne

L'alcool 4-éthynylbenzylique peut être utilisé dans la préparation de sucres marqués à l'arylalcyne . Ces sucres peuvent être utilisés pour la glycosylation photoinduite de peptides contenant de la cystéine . Ceci a des applications potentielles dans le domaine de la biochimie et de la biologie moléculaire.

Synthèse de sondes fluorescentes

L'alcool 4-éthynylbenzylique peut servir de précurseur pour synthétiser des sondes fluorescentes via une réaction de cycloaddition azide-alcyne catalysée par le Cu(I) (CuAAC) click . Ces sondes fluorescentes ont des applications potentielles en imagerie biologique et en diagnostic.

Électrocatalyse dans les solvants eutectiques profonds

Bien que non mentionné directement, le composé pourrait potentiellement être utilisé en électrocatalyse dans des solvants eutectiques profonds . L'électrocatalyse se distingue comme une voie prometteuse pour la synthèse de produits de grande valeur avec une empreinte environnementale minimale .

Safety and Hazards

4-Ethynylbenzyl alcohol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Ethynylbenzyl alcohol .

Mécanisme D'action

Mode of Action

It’s known that it can be used in the synthesis of various complex molecules , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

The biochemical pathways affected by 4-Ethynylbenzyl alcohol are currently unknown. It’s worth noting that this compound can be used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . These compounds have diverse applications in biochemistry and could potentially affect various biochemical pathways.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (13216 g/mol) , boiling point (239.6±23.0℃ at 760 Torr) , and density (1.08±0.1 g/cm3 at 20 ºC 760 Torr) can provide some insights into its potential pharmacokinetic behavior.

Result of Action

It has been used in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides . This suggests that it may have potential applications in bioconjugation and the study of protein function.

Action Environment

It’s known that it should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

(4-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZORVSTESPHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457502 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10602-04-7 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the optical properties of poly(4-EBA) and how do they compare to similar polyacetylenes?

A1: Poly(4-EBA), a conjugated polymer, exhibits a photoluminescence maximum peak at 465 nm, corresponding to a photon energy of 2.67 eV []. This information, along with UV-visible absorption data, allows researchers to compare poly(4-EBA)'s optical properties to other polyacetylene derivatives and understand its potential applications in areas like light-emitting devices or sensors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.